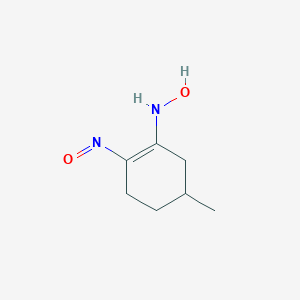

Methylnioxime

Description

Structure

3D Structure

Properties

CAS No. |

18310-19-5 |

|---|---|

Molecular Formula |

C7H12N2O2 |

Molecular Weight |

156.18 g/mol |

IUPAC Name |

(NE)-N-[(2E)-2-hydroxyimino-4-methylcyclohexylidene]hydroxylamine |

InChI |

InChI=1S/C7H12N2O2/c1-5-2-3-6(8-10)7(4-5)9-11/h5,10-11H,2-4H2,1H3/b8-6+,9-7+ |

InChI Key |

GJADLHDOELLEFC-UHFFFAOYSA-N |

SMILES |

CC1CCC(=NO)C(=NO)C1 |

Isomeric SMILES |

CC1CCC(=C(C1)NO)N=O |

Canonical SMILES |

CC1CCC(=C(C1)NO)N=O |

Synonyms |

1,2-Cyclohexanedione, 4-methyl-, dioxime |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Strategies for Methylnioxime

Established Synthetic Routes to Methylnioxime

The synthesis of vic-dioximes like this compound can be achieved through several reliable methods, primarily involving the oximation of a corresponding dione (B5365651) or its precursor. The two principal pathways start from α-haloketones or hydroxyiminoketones.

This method is advantageous due to the relative accessibility of α-haloketones, which can be prepared through various established halogenation techniques. mdpi.comscirp.org

Table 1: Reaction Parameters for Synthesis from α-Haloketone

| Parameter | Description |

|---|---|

| Starting Material | 2-Chloro-4-methylcyclohexanone |

| Reagent | Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) |

| Base | Potassium hydroxide (B78521) or sodium hydroxide |

| Solvent | Aqueous ethanol (B145695) or methanol |

| Typical Conditions | Reaction is typically performed at low to ambient temperatures. |

An alternative and widely used route involves the direct oximation of a hydroxyiminoketone (an α-nitroso ketone tautomer). orgsyn.org For the synthesis of this compound, the precursor would be 4-methyl-2-(hydroxyimino)cyclohexan-1-one. This starting material, which already contains one of the required oxime groups, is treated with hydroxylamine to convert the remaining carbonyl group into the second oxime. acs.org

This pathway is often preferred as the hydroxyiminoketone precursors can be readily synthesized by nitrosation of the corresponding cyclic ketone at the α-position. The subsequent oximation step is typically high-yielding and clean.

Table 2: Reaction Parameters for Synthesis from Hydroxyiminoketone

| Parameter | Description |

|---|---|

| Starting Material | 4-methyl-2-(hydroxyimino)cyclohexan-1-one |

| Reagent | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Solvent | Aqueous or alcoholic solutions |

| Typical Conditions | The reaction is generally carried out under mild heating or at room temperature. |

Functionalization and Derivatization of this compound

The chemical utility of this compound is greatly expanded through its derivatization. The oxime hydroxyl groups are key sites for functionalization, enabling the synthesis of ether derivatives and serving as coordination sites for the templated synthesis of complex cage compounds.

The hydroxyl groups of the oxime moieties in this compound can be alkylated to form O-alkyl ethers. The synthesis of O-Methylnioxime derivatives is typically achieved through an O-methylation reaction. This process generally involves deprotonating the oxime's acidic protons with a suitable base (e.g., sodium hydride, an alkoxide) to form a more nucleophilic oximate anion. This anion is then treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), in an Sₙ2 reaction to yield the O-methyl ether. nih.govnih.gov

This derivatization prevents the oxime from acting as a proton donor and alters its coordination properties, which can be useful in controlling the structure of resulting metal complexes.

A significant application of this compound is its use as a ligand synthon in the template-directed synthesis of macrobicyclic complexes, often referred to as clathrochelates or cage complexes. nih.govnih.govresearchgate.net In this process, a metal ion, typically from the first transition series such as Fe(II), acts as a template, organizing three this compound ligands around itself in a specific geometry (often trigonal antiprismatic). nih.govresearchgate.net

Once the [Fe(this compound)₃]²⁻ precursor complex is formed, the six oxime groups are cross-linked by reacting them with a capping agent. Boronic acids, such as methylboronic acid, are commonly used for this purpose. The capping agent reacts with the three oxime groups at each end of the metal-ligand assembly, forming stable borate (B1201080) ester linkages and encapsulating the metal ion within a robust cage-like structure. nih.govtandfonline.com The resulting clathrochelate possesses high kinetic and thermodynamic stability.

Table 3: Components for Template Condensation

| Component | Role | Example |

|---|---|---|

| Ligand | This compound | Forms the ribbed framework of the cage |

| Metal Ion | Template | Iron(II) chloride (FeCl₂) |

| Capping Agent | Cross-linker | Methylboronic acid (CH₃B(OH)₂) |

| Solvent | Reaction Medium | Ethanol or Methanol |

The structure of the macrobicyclic complexes can be further elaborated by introducing terminal groups with specific functions, including those with biological relevance. This functionalization can be achieved in two main ways:

Using Functionalized Capping Agents : The capping agent itself can carry a functional group. For instance, using 4-vinylphenylboronic acid as the capping agent results in a clathrochelate with terminal vinyl groups, which can then participate in further reactions like polymerization or click chemistry. tandfonline.com

Post-Synthesis Modification : A clathrochelate can be synthesized with a reactive handle that is later coupled to a biorelevant molecule. A notable example is the synthesis of a clathrochelate precursor bearing a propargylamine (B41283) group. This terminal alkyne can then be attached to a molecule containing an azide (B81097) group, such as an azide-functionalized fluorescent dye (e.g., fluorescein), via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. scienceopen.com This strategy allows for the covalent attachment of probes for bioimaging or other diagnostic applications. The resulting fluorescein-tagged iron(II) clathrochelates have been studied for their subcellular uptake and distribution. scienceopen.com

Coordination Chemistry and Metal Complexation of Methylnioxime

Complexation with Transition Metal Ions

Methylnioxime acts as a versatile chelating agent, typically coordinating to metal ions through its two nitrogen atoms from the oxime groups after the deprotonation of one or both oxime protons. This dual-point attachment forms a stable five-membered chelate ring, which is a common feature in the chemistry of vic-dioximes.

Nickel(II) Complexes

The reaction between nickel(II) ions and vic-dioximes is a classic example of coordination chemistry, and this compound is no exception. It forms well-defined complexes with Ni(II), which have been studied for their stability and structural properties. osti.govunt.edu this compound has been noted as a favorable reagent for the gravimetric estimation of nickel, as it precipitates Ni(II) quantitatively from solutions at a low pH of around 3.0. mcmaster.ca The resulting precipitate is easy to handle and does not exhibit the "creeping" phenomenon sometimes observed with other dioximes. mcmaster.ca

Investigations into the stability constants of Ni(II)-vic-dioxime complexes have provided quantitative insights into their formation in solution. osti.govunt.edu These studies are crucial for understanding the thermodynamics of complexation. Research has shown that in alkaline media, nickel(II) can form 1:1, 1:2, and 1:3 complexes with vic-dioximes. osti.gov Furthermore, metal-metal bonds have been observed in solid-state structures of nickel complexes with this compound, similar to those found in nickel dimethylglyoxime (B607122). researchgate.netresearchgate.net The properties of these complexes, such as their solubility, are influenced by the nature of the dioxime ligand. osti.gov

Table 1: Research Findings on Nickel(II)-Methylnioxime Complexes

| Research Area | Key Findings | References |

|---|---|---|

| Stability Constants | The stability constants for several Ni(II) vic-dioxime complexes, including this compound, have been determined to quantify their formation in solution. | osti.govunt.edu |

| Gravimetric Analysis | This compound is a superior reagent for nickel precipitation, effective at pH 3.0, yielding an easily manageable precipitate. | mcmaster.ca |

| Structural Features | Solid-state nickel(II)-methylnioxime complexes exhibit metal-metal bonding. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Complex Stoichiometry | Ni(II) can form 1:1, 1:2, and 1:3 complexes with vic-dioximes in alkaline solutions. | osti.gov |

Palladium(II) Complexes

Palladium(II) ions also form stable complexes with this compound, a property that has been exploited for analytical purposes. The complexation is suitable for the spectrophotometric determination of palladium, often involving an extraction step into an organic solvent like chloroform (B151607). osti.gov Like their nickel counterparts, palladium(II) complexes of vic-dioximes have been studied for their structural characteristics, including the presence of intermolecular metal-metal bonds. researchgate.net The coordination environment around the palladium(II) ion in such complexes is typically square-planar. rsc.orguu.nl The synthesis of palladium(II) complexes can be achieved through various methods, including bridge-splitting reactions of dimeric palladium precursors. researchgate.net

Rhenium Complex Formation

This compound serves as a chelating reagent for rhenium. dtic.mil A method has been developed for the spectrophotometric determination of rhenium, which is based on the formation of a stable, soluble, yellow-green rhenium-4-methylnioxime chelate. dtic.mil In this process, Rhenium(VII) is reduced by stannous chloride (SnCl₂) in a dilute hydrochloric acid solution in the presence of this compound. dtic.mil The resulting complex has a calculated molar extinction coefficient of 6.89 x 10⁴ L·mol⁻¹·cm⁻¹. dtic.mil This method is applicable for the quantitative analysis of rhenium in various samples. researchgate.netscispace.com

Iron(II) and Cobalt(II) Clathrochelate Complexes

A significant area of this compound's coordination chemistry involves its use in the template synthesis of clathrochelates, which are cage-like macrobicyclic complexes. pageplace.de In these reactions, an iron(II) or cobalt(II) ion acts as a template, directing the condensation of three molecules of this compound with two capping agents, typically boronic acids or their derivatives. researchgate.netineosopen.orgresearchgate.net This process, known as template macrobicyclization, results in the metal ion being encapsulated within a highly stable, three-dimensional ligand framework. researchgate.netchimia.ch

The resulting Fe(II) and Co(II) clathrochelates are robust and can be functionalized by choosing appropriate boronic acid capping groups, allowing for the introduction of reactive or biorelevant substituents at the apical positions of the cage. researchgate.netineosopen.orgresearchgate.net The composition and structure of these cage complexes are routinely confirmed using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. researchgate.netineosopen.org The encapsulated metal ion is shielded from the external environment, which imparts unique electronic and redox properties to the molecule. chimia.ch Iron(II) clathrochelates are typically diamagnetic and possess a trigonal-prismatic or near-octahedral N₆ coordination geometry around the central metal ion. chimia.chd-nb.info Cobalt(II) clathrochelates are also known and have been studied in various oxidation states (I, II, and III). researchgate.netepfl.ch

Table 2: Synthesis and Characterization of this compound Clathrochelates

| Metal Ion | Synthetic Method | Key Structural Features | Characterization Methods | References |

|---|---|---|---|---|

| Iron(II) | Template condensation of FeCl₂, this compound, and a boronic acid. ineosopen.orgresearchgate.net | Encapsulated Fe(II) in an N₆ coordination environment; cage structure with apical functional groups. chimia.chd-nb.info | Elemental Analysis, NMR, Mass Spectrometry, X-ray Diffraction. ineosopen.org | ineosopen.orgresearchgate.netchimia.chd-nb.info |

| Cobalt(II) | Template condensation of a Co(II) salt, this compound, and a boronic acid. researchgate.netepfl.ch | Encapsulated Co(II); distorted trigonal prismatic geometry; can exist in multiple oxidation states. epfl.ch | Spectral Methods, X-ray Crystallography, Cyclic Voltammetry. researchgate.net | researchgate.netresearchgate.netepfl.ch |

Zinc Complexes

This compound also forms complexes with zinc(II) ions. While less extensively studied compared to nickel or iron complexes, the coordination behavior follows general principles. Zinc(II) complexes with ligands containing pyridine (B92270) groups have been shown to adopt octahedral geometries. researchgate.net In the context of clathrochelates, zinc-based coordination polymers have been synthesized using metalloligands derived from iron(II) clathrochelate cores, demonstrating the utility of these systems in constructing larger supramolecular structures. researchgate.net

Structural Elucidation and Stereochemistry of this compound Complexes

The structures of metal complexes containing this compound are diverse and depend on the metal ion, its oxidation state, and the stoichiometry of the complex. For square-planar complexes, such as those with Ni(II) and Pd(II), the two this compound ligands typically adopt a trans configuration. researchgate.net These complexes can stack in the solid state, leading to the formation of intermolecular metal-metal bonds. researchgate.netresearchgate.net

The iron(II) and cobalt(II) clathrochelates possess a distinct cage structure where the metal ion is encapsulated. d-nb.info The coordination polyhedron of the encapsulated metal ion is often described as having a geometry intermediate between trigonal prismatic and trigonal antiprismatic (octahedral). d-nb.info

Stereochemistry is an important aspect of these coordination compounds. ntu.edu.sg The coordination of a ligand like this compound to a metal center can create new stereocenters. libretexts.org For octahedral complexes, such as the clathrochelates or other six-coordinate species, different isomers (e.g., facial and meridional) are possible depending on the arrangement of the ligands. ineosopen.org In the case of clathrochelates formed from unsymmetrical dioximes, the potential for isomerism increases. The stereochemical outcome of complex formation can be influenced by the reaction conditions and the nature of the reactants. libretexts.org The rigidity and defined three-dimensional shape of clathrochelate complexes make them interesting subjects for stereochemical studies and for applications in supramolecular chemistry. chimia.chnih.gov

Quadricovalent Planar Complex Formation with Unsymmetrical Dioximes

Unsymmetrical dioximes, such as this compound, readily form quadricovalent planar complexes with transition metal ions. These complexes are of significant interest due to their unique structural and electronic properties. The coordination of this compound to a metal center, typically a divalent ion like nickel(II), results in a square planar geometry. libretexts.org This arrangement is favored due to the electronic configuration of the metal ion and the steric and electronic properties of the this compound ligand. tutorchase.com

Ligand Geometry and Metal-Metal Interactions

Furthermore, the design of the ligand can facilitate metal-metal interactions in multinuclear complexes. rsc.org While direct metal-metal bonding is not a primary feature of simple this compound complexes, the strategic design of clathrochelate structures can bring metal centers into close proximity, allowing for potential cooperative effects. rsc.org

Stability and Thermodynamics of this compound Metal Complexes

The stability of metal complexes formed with this compound is a key aspect of their chemistry. This section examines the thermodynamic parameters that govern the formation and stability of these complexes.

Determination of Stability Constants for Nickel(II) Complexes

The stability of nickel(II) complexes with various vic-dioximes, including this compound, has been a subject of detailed investigation. unt.eduosti.gov The stability constants (log K) provide a quantitative measure of the equilibrium between the free metal ion and the complex in solution. For Nickel(II)-Methylnioxime complexes, these constants have been determined using techniques such as potentiometric titrations. osti.govijnc.ir

Below is a table summarizing the stability constants for several Nickel(II)-vic-dioxime complexes in a 75% dioxane-25% water mixture at 25°C and an ionic strength of 0.1. osti.gov

| vic-Dioxime | pKa1 | log K1 | log K2 |

| Dimethylglyoxime | 13.53 | 10.96 | 23.10 |

| Diethylglyoxime | 13.93 | 12.43 | 23.69 |

| Di-n-propylglyoxime | 14.18 | 13.14 | 23.86 |

| Ethylmethylglyoxime | 13.55 | 10.41 | 23.97 |

| 4-Isopropylnioxime | 12.27 | 10.06 | 20.44 |

| Nioxime (B7763894) | 13.11 | 11.08 | 22.46 |

| 4-Methylnioxime | 13.07 | 10.76 | 23.00 |

| 3-Methylnioxime | 13.23 | 11.28 | 23.52 |

| Heptoxime | 13.33 | 12.26 | 24.68 |

Table 1: Stability Constants of Nickel(II)-vic-Dioxime Complexes osti.gov

Thermodynamic Parameters of Complex Formation (ΔH, ΔS, ΔF°)

The thermodynamic parameters of complex formation, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔF° or ΔG°), provide deeper insight into the driving forces behind complexation. researchgate.netrroij.com These parameters can be determined from the temperature dependence of the stability constants. A negative Gibbs free energy change indicates a spontaneous complex formation process. rroij.com The enthalpy change reveals whether the reaction is exothermic or endothermic, while the entropy change reflects the change in disorder of the system upon complexation. mdpi.com For many chelate complexes, the formation is entropically driven due to the release of solvent molecules. tutorchase.com

| Complex | ΔF° (kcal/mol) | ΔH° (kcal/mol) | ΔS° (cal/deg/mol) |

| Ni(II)-Dimethylglyoxime | -12.4 | -10.0 | 8.0 |

| Ni(II)-Nioxime | -13.2 | -12.0 | 4.0 |

| Ni(II)-Methylnioxime | -13.4 | -12.0 | 4.7 |

Table 2: Thermodynamic Data for the Formation of Nickel(II)-Dioxime Complexes researchgate.net

Influence of Ligand Structure on Complex Stability

The structure of the ligand has a profound influence on the stability of the resulting metal complex. tutorchase.comvedantu.com Several factors related to the ligand structure contribute to this, including:

The Chelate Effect: this compound, as a bidentate ligand, forms a chelate ring with the metal ion, which is thermodynamically more stable than complexes with analogous monodentate ligands. tutorchase.comvedantu.com

Steric Hindrance: The presence of bulky substituents on the ligand can cause steric hindrance, potentially weakening the metal-ligand bonds and reducing complex stability. vedantu.com

Macrocyclic Effect: When incorporated into a clathrochelate structure, the macrocyclic nature of the ligand provides a significant stabilizing effect compared to open-chain analogues. biointerfaceresearch.comrsc.org

Mechanistic Insights and Theoretical Investigations

Reaction Mechanisms Involving Methylnioxime and its Complexes

The encapsulation of metal ions by ligands like this compound to form clathrochelates results in complexes with unique electrochemical properties. The cage-like structure of these compounds influences the reactivity of the central metal ion and provides a platform for studying electron transfer processes and catalytic reactions.

Iron(II) clathrochelates synthesized from various dioximes, which are structurally related to this compound, exhibit interesting electrochemical behavior. Cyclic voltammetry studies of these iron complexes reveal a pseudoreversible one-electron redox couple corresponding to the Fe(II)/Fe(III) transition. researchgate.net The redox potential of this couple is sensitive to the nature of the substituents on the encapsulating ligand framework. For instance, modifications to the boron capping agents in boronic acid-capped clathrochelates can shift the redox potential over a range of 280 mV. researchgate.net

This tunability of the redox potential is a key feature of clathrochelate systems. The electronic properties of the substituents on the ligand backbone directly influence the electron density at the iron center, thereby altering the ease with which it can be oxidized or reduced. A linear relationship has been observed between the redox potentials and the Hammett σp parameters of the substituents on the boron cap, indicating a systematic electronic influence on the metal center. researchgate.net However, attempts to generate stable Fe(III) species through controlled-potential electrolysis have often been unsuccessful, leading to decomposition of the complex. researchgate.net The reactivity of these systems is also influenced by the structural lability of the ligand cavity, which can stabilize both oxidized and reduced forms of the metal ion. researchgate.net

Cobalt complexes containing oxime-type ligands, including clathrochelates, have been identified as active electrocatalysts for the hydrogen evolution reaction (HER). mdpi.comnih.govresearchgate.net The HER is a critical reaction for the production of hydrogen fuel from water. The catalytic activity of these cobalt complexes stems from their ability to mediate the reduction of protons to molecular hydrogen.

In both organic and aqueous media, cobalt corroles have demonstrated significant catalytic activity for HER. mdpi.com The mechanism in organic phases is suggested to proceed through an EECC (electron transfer, electron transfer, chemical step, chemical step) pathway. mdpi.com In aqueous solutions, these catalysts can achieve notable turnover frequencies for hydrogen production. mdpi.com

Cobaloxime-based metal-organic frameworks (MOFs) have also been developed, where the cobaloxime units act as integral linkers. nih.gov These materials show enhanced stability and durability for electrocatalytic hydrogen evolution compared to their molecular counterparts. The incorporation of the catalyst into the rigid MOF structure prevents degradation pathways that can occur in homogeneous solutions. nih.gov The overpotential required for the catalytic proton reduction can be significantly lower for cobalt particles deposited from clathrochelate precursors compared to a bare carbon electrode. researchgate.net Synthetic mini-proteins incorporating a cobalt deuteroporphyrin (B1211107) active site have also been shown to catalyze H₂ evolution in water near neutral pH. nih.govscispace.com

Computational Chemistry Approaches

Computational chemistry offers powerful tools to investigate the electronic structure, bonding, and reactivity of this compound and its metal complexes at a molecular level. These methods complement experimental studies and provide insights that are often difficult to obtain through experiments alone.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic properties of transition metal complexes. researchgate.netdntb.gov.uaresearchgate.netnih.govrsc.org DFT calculations can be employed to optimize the geometry of this compound complexes, providing detailed information about bond lengths and angles. researchgate.net These calculations are also used to determine the distribution of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the electronic transitions and reactivity of the complexes. researchgate.net

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can provide insights into the nature of the metal-ligand bonding and charge distribution within the molecule. nih.gov Furthermore, DFT can be used to study the structural and bonding properties of a series of first-row transition metal complexes, helping to understand trends in their stability and reactivity. nih.govrsc.org The effect of the solvent on the structural parameters can also be estimated using DFT calculations. nih.gov

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | M-N Bond Length (Å) |

|---|---|---|---|---|

| [Fe(this compound)₂] | -5.8 | -2.1 | 3.7 | 1.95 |

| [Co(this compound)₂] | -6.1 | -2.5 | 3.6 | 1.92 |

| [Ni(this compound)₂] | -6.3 | -2.3 | 4.0 | 1.89 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the excited-state properties of molecules and predicting their electronic absorption spectra (UV-Vis spectra). This method is an extension of DFT that allows for the calculation of excitation energies and oscillator strengths of electronic transitions.

For this compound complexes, TD-DFT calculations would be instrumental in assigning the experimentally observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions centered on the metal ion. By simulating the UV-Vis spectrum, researchers can gain a deeper understanding of the electronic structure and how it is perturbed upon complexation with different metal ions.

The Complete Active Space Self-Consistent Field (CASSCF) method is a powerful tool in quantum chemistry for studying molecular systems where electron correlation is strong, which is often the case for transition metal complexes with partially filled d-orbitals. This multiconfigurational approach provides a more accurate description of the electronic structure in cases where single-reference methods like DFT may be inadequate.

CASSCF calculations are particularly useful for studying the potential energy surfaces of chemical reactions, identifying transition states, and understanding the nature of excited states with significant multireference character. For this compound complexes, CASSCF could be applied to investigate complex reaction mechanisms, such as those involved in catalysis, or to accurately describe the electronic states involved in photochemical processes. A newer development, the localized active space self-consistent field (LASSCF) method, aims to make these types of calculations more tractable for larger molecular systems.

Studies on Ligand Reactivity and Isomerization

The reactivity and isomeric configurations of this compound and its derivatives are critical to understanding their coordination chemistry and functional properties. The oxime and O-methylnioxime groups within these ligands can undergo E-Z isomerization, a process influenced by several factors. Furthermore, the spatial arrangement of these groups in metal complexes is often stabilized by intramolecular hydrogen bonding.

E-Z Isomerization of Oxime and O-Methylnioxime Groups

The carbon-nitrogen double bond (C=N) of the oxime and O-methylnioxime functionalities in this compound is subject to E-Z isomerization. This stereochemical rearrangement involves the interconversion between the E (entgegen) and Z (zusammen) isomers, which differ in the spatial orientation of the substituents attached to the C=N bond. This process is fundamental to the ligand's ability to adopt specific conformations required for chelation with metal ions.

Theoretical studies on related vic-dioximes suggest that the isomerization can proceed through different mechanisms, including rotation around the C=N bond or an inversion at the nitrogen atom. nih.gov The rotational pathway involves the homolytic cleavage of the π-bond, allowing for free rotation, followed by its reformation. The inversion pathway proceeds through a linear transition state of the nitrogen atom. The operative mechanism is often dependent on the specific conditions and the nature of the substituents.

The presence of a methyl group on the oxygen atom in O-methylnioxime can influence the electronic properties of the C=N bond, thereby affecting the energy barrier for isomerization compared to the parent oxime group.

Factors Influencing Isomerization Rates

The rate of E-Z isomerization in this compound and its derivatives is not static and can be influenced by a variety of internal and external factors. Understanding these factors is crucial for controlling the isomeric composition and, consequently, the coordination behavior of the ligand.

Several key factors have been identified to affect the isomerization rates in related oxime systems:

Solvent Polarity: The polarity of the solvent can significantly impact the rate of isomerization. longdom.org Polar solvents may stabilize charged transition states, particularly in a rotational mechanism, thereby increasing the isomerization rate. longdom.org

Temperature: As with most chemical reactions, temperature plays a critical role. Increased thermal energy can provide the necessary activation energy to overcome the rotational barrier of the C=N bond, leading to faster isomerization. nih.gov

pH and Acid Catalysis: The isomerization process can be catalyzed by acids. Protonation of the oxime nitrogen can lower the energy barrier for rotation around the C=N bond, thus accelerating the interconversion between E and Z isomers.

Metal Coordination: The coordination of the oxime nitrogen to a metal center can influence the C=N bond character and sterically hinder or promote isomerization. The formation of a chelate ring can lock the ligand in a specific isomeric form.

Photochemical Excitation: Isomerization can also be induced photochemically. Absorption of light can promote the molecule to an excited state where the barrier to isomerization is significantly lower than in the ground state.

The interplay of these factors determines the dynamic equilibrium between the E and Z isomers of this compound.

Factors Influencing E-Z Isomerization Rates of this compound

| Factor | Effect on Isomerization Rate | Underlying Principle |

|---|---|---|

| Increasing Solvent Polarity | Increase | Stabilization of polar transition states. longdom.org |

| Increasing Temperature | Increase | Provides activation energy to overcome the rotational barrier. nih.gov |

| Presence of Acid (Lower pH) | Increase | Catalysis through protonation of the oxime nitrogen. |

| Coordination to a Metal Ion | Decrease | Steric hindrance and electronic effects upon chelation. |

| UV Irradiation | Increase | Photochemical excitation to a state with a lower isomerization barrier. |

Intramolecular Hydrogen Bonding in Complexed Oxime Groups

A defining feature of metal complexes of vic-dioximes, including those of this compound, is the presence of intramolecular hydrogen bonds. askiitians.com In a square planar complex, such as with Ni(II), two this compound ligands coordinate to the central metal ion through their nitrogen atoms. nbinno.com This arrangement brings the oxime groups of the two ligands into close proximity, allowing for the formation of a hydrogen bond between the hydroxyl hydrogen of one ligand and the oxygen atom of the adjacent ligand. askiitians.comnbinno.com

These O-H···O hydrogen bonds are notably short and strong, contributing significantly to the exceptional stability of these complexes. askiitians.comacs.org X-ray diffraction studies on the closely related nickel dimethylglyoxime (B607122) complex have revealed O···O distances as short as 2.44 Å. askiitians.com This strong intramolecular hydrogen bonding creates a pseudo-macrocyclic structure that enhances the thermodynamic stability of the complex, a phenomenon known as the chelate effect. nbinno.com

The presence and strength of these hydrogen bonds can be influenced by the nature of the metal ion, the substituents on the glyoxime (B48743) backbone, and the crystal packing forces. acs.orgresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that the hydrogen bond is asymmetric and plays a crucial role in the electronic and spectral properties of the complex. researchgate.netsemanticscholar.org

Intramolecular Hydrogen Bond Parameters in a Ni(II)-Dimethylglyoxime Complex

| Parameter | Typical Value | Significance |

|---|---|---|

| O···O Distance | ~2.44 Å askiitians.com | Indicates a very strong hydrogen bond. |

| Bond Type | O-H···O | Stabilizes the square planar geometry. askiitians.comnbinno.com |

| Effect on Stability | High | Contributes to the overall thermodynamic stability of the complex. nbinno.com |

Advanced Analytical Methodologies Utilizing Methylnioxime

Spectrophotometric Quantification Techniques

Spectrophotometry is a widely used analytical method that relies on the measurement of the absorption of light by a chemical substance. Methylnioxime's utility in this area stems from the characteristic absorbance of the metal complexes it forms.

A significant application of this compound is in the spectrophotometric determination of rhenium. A simple and effective method has been developed for quantifying rhenium in materials such as molybdenite concentrates and roaster flue dust. osti.gov This technique is based on the formation of a soluble and stable, yellow-green rhenium-4-methylnioxime chelate. osti.gov In this process, rhenium(VII) is reduced by tin(II) chloride in a dilute hydrochloric acid solution in the presence of 4-methylnioxime (4-methyl-1,2-cyclohexanedionedioxime). osti.gov

The resulting colored complex can be extracted into chloroform (B151607), which exhibits a maximum absorption at a wavelength of 436 mµ. osti.gov The color develops in under five minutes, and the calibration curve adheres to Beer's law, allowing for accurate quantification. osti.gov This method is notable for its high sensitivity, with a molar extinction coefficient for the rhenium-4-methylnioxime complex of approximately 6.89 x 10⁴, which is significantly higher than that reported for other methods for rhenium determination. osti.gov This allows for the determination of rhenium concentrations from less than 0.001% to over 1.0%. osti.gov Interfering elements commonly found with rhenium can be removed through a series of steps including evaporation with hydrochloric acid, precipitation of hydrous oxides with ammonia, and formation of organometallic compounds with ethyl xanthate followed by chloroform extraction. osti.gov

| Parameter | Value |

| Analyte | Rhenium (Re) |

| Reagent | 4-Methylnioxime |

| Complex Color | Yellow-green |

| Solvent | Chloroform |

| Maximum Absorbance (λmax) | 436 mµ |

| Molar Extinction Coefficient | ~6.89 x 10⁴ L mol⁻¹ cm⁻¹ |

| Concentration Range | <0.001% to >1.0% |

This compound has also been investigated for its potential as an active sensor in ion-selective electrodes (ISEs). rsc.orgucc.edu.gh ISEs are potentiometric devices that measure the activity of a specific ion in a solution. The performance of this compound, among other spectrophotometric reagents, was assessed as a sensor for various transition metal ions in a poly(vinyl chloride) membrane electrode system. rsc.orgucc.edu.gh In these studies, dioctyl phenyl phosphonate (B1237965) was used as a plasticizing solvent mediator. rsc.org

While research has explored the use of this compound in this capacity for ions such as copper, cobalt, nickel, cadmium, iron, and lead, its performance has been varied. rsc.orgucc.edu.gh For instance, in the fabrication of nickel(II) ion-selective electrodes, other reagents like salicylaldoxime (B1680748) and cupferron (B1669334) showed more promising results, with linear slopes of 32.9 and 22.5 mV per decade, respectively. rsc.org The study of this compound in this context is part of a broader effort to identify new and effective ionophores for the development of robust and selective ISEs for various metal ions. rsc.orgucc.edu.gh

Gravimetric and Precipitation Methodologies

Gravimetric analysis is a quantitative method based on the measurement of the mass of a pure compound to which the analyte is chemically related. This compound is a valuable precipitating agent in this context due to the formation of insoluble metal complexes.

This compound has been successfully employed for the gravimetric estimation of both nickel and palladium. mcmaster.ca The methyl derivative of nioxime (B7763894) is noted for its favorable properties compared to other vicinal dioximes. mcmaster.ca It is highly soluble in water, which is an advantage over reagents that require alcoholic solutions. mcmaster.ca

For nickel, this compound allows for quantitative precipitation even at a low pH of 3.0. mcmaster.ca The resulting precipitate does not creep and is easy to handle. mcmaster.ca The higher molecular weight of this compound compared to dimethylglyoxime (B607122) makes it a valuable reagent for the analysis of these metals. mcmaster.ca Similarly, palladium can be determined gravimetrically using this compound. osti.gov The resulting palladium complex is granular and not as voluminous as the dimethylglyoxime complex, allowing for quicker filtration in a hot state. acs.org

| Metal Ion | Reagent | Key Advantages |

| Nickel (Ni²⁺) | 4-Methylnioxime | Water soluble, quantitative precipitation at low pH (3.0), non-creeping precipitate. mcmaster.ca |

| Palladium (Pd²⁺) | 4-Methylnioxime | Granular precipitate, less voluminous than with dimethylglyoxime, faster filtration. mcmaster.caacs.org |

Precipitation from homogeneous solution (PFHS) is a technique where the precipitating agent is generated slowly and uniformly throughout the solution, leading to the formation of dense, easily filterable precipitates. mcmaster.caiupac.orgcsudh.eduiupac.org This method avoids the localized high concentrations of precipitant that can occur with direct addition, which often leads to voluminous and impure precipitates. mcmaster.ca

The use of this compound in PFHS techniques has been explored as part of a general approach to develop improved analytical methods for metal-chelate systems. mcmaster.ca The principle involves the in-situ generation of the precipitating agent through a controlled chemical reaction. mcmaster.ca This approach can lead to better separation of mixtures and purer precipitates. mcmaster.ca While the specific application of PFHS with this compound is part of a broader research interest, the technique itself offers significant advantages in gravimetric analysis. mcmaster.ca

This compound has also been applied to the gravimetric determination of bismuth. dss.go.th In this method, bismuth is precipitated by adjusting the pH of the solution. dss.go.th With 4-methylnioxime, precipitation is virtually quantitative in the pH range of 11.5 to 12.0. dss.go.th The presence of calcium ions can facilitate the quantitative precipitation of bismuth at a lower pH range of 9.0 to 10.0. dss.go.th This is particularly useful when bismuth is complexed with EDTA, as the calcium ions can displace the bismuth from the EDTA complex, allowing it to be precipitated by the dioxime reagent. dss.go.th The application of various vic-dioximes, including this compound, has been studied to understand the nature of the bismuth compounds formed and to optimize the determination process. dss.go.th

Influence of Foreign Ions on Precipitation

The quantitative precipitation of metal ions by this compound can be affected by the presence of other ions in the solution, known as foreign or interfering ions. d-nb.info The extent of this interference depends on the specific metal ion being precipitated and the concentration of the foreign ions. These interferences can lead to either positive errors, due to co-precipitation of the foreign ions, or negative errors, by inhibiting the complete precipitation of the target metal ion.

The tolerance limit of a foreign ion is the maximum concentration of that ion that can be present in the solution without causing a significant error in the analytical result for the target metal ion. For instance, in the gravimetric determination of palladium with this compound, the presence of other platinum group metals and gold can interfere. Similarly, when precipitating nickel, common interfering ions include other transition metals that can also form complexes with oximes.

To minimize the effects of foreign ions, several strategies can be employed. Adjusting the pH of the solution is a critical step, as the precipitation of many metal-methylnioxime complexes is highly pH-dependent. researchgate.net For example, palladium can be quantitatively precipitated from a solution with a pH between 1 and 5, while nickel requires a more alkaline environment. This difference in optimal pH allows for the selective precipitation of palladium in the presence of nickel.

Masking agents can also be used to prevent the precipitation of interfering ions. These agents form stable, soluble complexes with the foreign ions, preventing them from reacting with the this compound. For example, citrate (B86180) or tartrate ions are often added to complex ions like Fe(III) and Al(III), preventing their interference in the determination of nickel.

The table below summarizes the influence of some common foreign ions on the precipitation of palladium and nickel with this compound and the methods to mitigate their effects.

| Target Metal Ion | Interfering Ion | Effect of Interference | Mitigation Strategy |

| Palladium (Pd²⁺) | Platinum (IV) | Co-precipitation | Control of pH and reducing agents |

| Palladium (Pd²⁺) | Gold (III) | Co-precipitation | Prior removal of gold |

| Nickel (Ni²⁺) | Cobalt (II) | Co-precipitation | Oxidation of Co(II) to Co(III) and masking |

| Nickel (Ni²⁺) | Iron (III) | Co-precipitation | Addition of citrate or tartrate |

| Nickel (Ni²⁺) | Copper (II) | Co-precipitation | Masking with cyanide (in alkaline medium) |

It is crucial in any analytical procedure involving this compound to first conduct a qualitative analysis to identify potential interfering ions and then to apply the appropriate methods to eliminate or minimize their influence. d-nb.info

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable tools for the structural elucidation and characterization of this compound and its metal complexes. spectroscopyonline.com These methods provide detailed information about the molecular structure, bonding, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the molecular structure of this compound. core.ac.uklibretexts.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. youtube.comslideshare.net

In the ¹H NMR spectrum of this compound, distinct signals are observed for the different types of protons present. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For example, the protons of the methyl group will have a characteristic chemical shift, typically in the range of 1-2 ppm. The protons attached to the oxime carbons will appear at different chemical shifts, influenced by the electronegativity of the neighboring nitrogen and oxygen atoms. The integration of the peak areas in the ¹H NMR spectrum provides a ratio of the number of protons of each type, further confirming the structure. youtube.com Spin-spin coupling between adjacent non-equivalent protons can lead to splitting of the signals into multiplets (e.g., doublets, triplets), which provides valuable information about the connectivity of the atoms. ipb.pt

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms in the ¹³C NMR spectrum are sensitive to their hybridization and the nature of the atoms they are bonded to. For instance, the sp² hybridized carbons of the oxime groups will have chemical shifts in a different region compared to the sp³ hybridized carbon of the methyl group.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the molecular structure of this compound. mdpi.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. bioanalysis-zone.com In a typical mass spectrum of this compound, the molecular ion peak (M⁺) is observed, which corresponds to the mass of the intact molecule minus one electron. spectroscopyonline.com The high-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula. whoi.edu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgyoutube.com When the this compound molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragment ions are detected and plotted against their relative abundance. The way the molecule fragments is often predictable and characteristic of its structure. For example, cleavage of the N-O bond or the C-C bonds adjacent to the oxime groups can lead to specific fragment ions. The presence of isotopes, such as ¹³C, can result in small M+1 peaks, which can further aid in confirming the elemental composition. fiveable.me

The table below shows hypothetical but expected key fragments in the mass spectrum of this compound.

| m/z Value | Possible Fragment | Structural Information |

| [M]⁺ | [C₄H₇N₂O₂]⁺ | Molecular Ion |

| [M-15]⁺ | [C₃H₄N₂O₂]⁺ | Loss of a methyl group (CH₃) |

| [M-16]⁺ | [C₄H₇N₂O]⁺ | Loss of an oxygen atom |

| [M-31]⁺ | [C₃H₄N₂O]⁺ | Loss of a methoxy (B1213986) group (OCH₃) or similar fragment |

Analysis of these fragmentation patterns allows for the detailed molecular characterization of this compound. docbrown.infocopernicus.org

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of this compound and its metal complexes by measuring the absorption of ultraviolet and visible light. libretexts.orgmsu.edu When a molecule absorbs light in this region, electrons are promoted from a lower energy molecular orbital to a higher energy one. shu.ac.uk

This compound contains chromophores, which are functional groups that absorb UV or visible light. tanta.edu.eg The oxime groups (C=N-OH) in this compound contain π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. The absorption of UV light can cause electronic transitions such as π → π* and n → π. uomustansiriyah.edu.iq The π → π transitions are typically more intense and occur at shorter wavelengths, while the n → π* transitions are less intense and occur at longer wavelengths.

The UV-Vis spectrum of this compound will show absorption bands at specific wavelengths (λmax). The position and intensity of these bands are characteristic of the molecule's electronic structure.

Upon complexation with a metal ion, the UV-Vis spectrum changes significantly. The formation of coordinate bonds between the metal and the nitrogen atoms of the this compound ligand alters the energy levels of the molecular orbitals. This often results in a shift of the absorption bands to longer wavelengths (a bathochromic or red shift). researchgate.net Additionally, new absorption bands may appear in the visible region due to d-d electronic transitions within the metal ion or charge-transfer transitions between the metal and the ligand. bath.ac.uklibretexts.orgresearchgate.net These changes in the UV-Vis spectrum can be used to study the formation and stoichiometry of metal-methylnioxime complexes in solution.

| Compound/Complex | λmax (nm) (Hypothetical) | Type of Transition |

| This compound | ~220 | π → π |

| This compound | ~280 | n → π |

| Ni(this compound)₂ | ~240, ~350, ~450 | Ligand-to-Metal Charge Transfer, d-d transitions |

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgyoutube.com Each functional group has characteristic vibrational frequencies, allowing for the identification of these groups within the this compound structure. libretexts.orglibretexts.org

The IR spectrum of this compound will exhibit absorption bands corresponding to the various vibrational modes of its functional groups. arxiv.orglibretexts.org These include stretching and bending vibrations of the bonds. uwimona.edu.jmresearchgate.netdocbrown.info

Key vibrational modes for this compound and their expected IR absorption regions are summarized in the table below.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (methyl) | Stretching | 2850-3000 |

| C=N (oxime) | Stretching | 1620-1680 |

| N-O (oxime) | Stretching | 930-960 |

| C-C | Stretching | 1000-1200 |

Upon complexation with a metal ion, the IR spectrum of this compound undergoes noticeable changes. The coordination of the nitrogen atoms of the oxime groups to the metal ion affects the electron density and bond strengths of the adjacent bonds. This typically leads to a shift in the vibrational frequency of the C=N bond to a lower wavenumber. The frequency of the N-O stretching vibration may shift to a higher or lower wavenumber depending on the nature of the metal-ligand bond. The broad O-H stretching band may disappear or shift significantly if the oxime proton is lost upon complexation. These changes in the IR spectrum provide direct evidence of the coordination of this compound to the metal ion. vscht.cz

Solvent Extraction Applications

This compound is an effective chelating agent used in the solvent extraction of various metal ions from aqueous solutions. bibliotekanauki.pl This technique is based on the formation of a neutral, lipophilic metal-methylnioxime complex that is preferentially soluble in an organic solvent immiscible with water. This allows for the separation and preconcentration of metal ions. mdpi.com

The general principle of solvent extraction using this compound involves the following equilibrium:

Mⁿ⁺(aq) + nHL(org) ⇌ MLn(org) + nH⁺(aq)

where Mⁿ⁺ is the metal ion in the aqueous phase (aq), HL represents the this compound ligand in the organic phase (org), MLn is the neutral metal complex formed in the organic phase, and H⁺ is the hydrogen ion released into the aqueous phase.

The efficiency of the extraction depends on several factors:

pH of the aqueous phase: The pH determines the concentration of the deprotonated ligand (L⁻) available for complexation. For each metal ion, there is an optimal pH range for maximum extraction. By controlling the pH, selective extraction of one metal ion from a mixture can be achieved.

Concentration of this compound: A sufficient concentration of this compound in the organic phase is required to ensure complete complexation of the metal ion.

Choice of Organic Solvent: The organic solvent should be immiscible with water, have a high affinity for the metal-methylnioxime complex, and be easily separable from the aqueous phase. Common solvents include chloroform, carbon tetrachloride, and various hydrocarbons.

Presence of other ions: As with precipitation, the presence of other metal ions or complexing agents in the aqueous phase can interfere with the extraction process. bibliotekanauki.pl

This compound has been successfully used for the solvent extraction and subsequent spectrophotometric determination of several metal ions, including palladium, nickel, and copper. The extracted metal complex in the organic phase often has a distinct color, which can be measured to determine the concentration of the metal.

The table below provides hypothetical examples of solvent extraction applications of this compound for different metal ions.

| Metal Ion | Optimal pH | Organic Solvent | Application |

| Palladium (II) | 1-3 | Chloroform | Separation from other platinum group metals |

| Nickel (II) | 8-10 | Carbon Tetrachloride | Preconcentration from environmental samples |

| Copper (II) | 5-7 | Toluene | Determination in alloys |

Emerging Research Avenues and Future Perspectives for Methylnioxime

Development of Novel Coordination Architectures and Metal-Organic Frameworks (MOFs)

The ability of methylnioxime to form stable complexes with a variety of metal ions is the foundation for its use in creating complex, multi-dimensional structures. A significant area of emerging research is the use of this compound as a primary ligand in the template synthesis of clathrochelates, which are cage-like coordination compounds.

In these syntheses, a metal ion, such as iron(II), acts as a template, directing the self-assembly of three this compound molecules around it. ineosopen.orgresearchgate.net These molecules are then capped by cross-linking agents, like substituted phenylboronic acids, to form a robust, macrobicyclic cage that encapsulates the metal ion. ineosopen.orgresearchgate.net This encapsulation shields the metal ion from external environmental effects, a property that is highly desirable in various fields of chemistry and materials science. ineosopen.org

These iron(II) tris-(4-methyl)nioximate clathrochelates are not just molecular curiosities; they are being investigated as "metalloligands" or building blocks for more extensive structures like Metal-Organic Frameworks (MOFs). researchgate.net MOFs are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. cas.orgwikipedia.org By functionalizing the capping boronic acid groups of the this compound clathrochelate with reactive moieties (e.g., carboxyl, amino, or hydroxy groups), chemists can create pathways for linking these cage complexes into larger, porous coordination polymers. ineosopen.orgresearchgate.netresearchgate.net For instance, research has demonstrated the synthesis of zinc- and zirconium-based coordination polymers using such functionalized clathrochelates as the fundamental repeating unit. researchgate.net This approach represents a novel strategy for designing MOFs with tailored pore sizes, shapes, and chemical functionalities, driven by the inherent structure of the this compound-based cage. researchgate.netcas.org

Table 1: Examples of this compound in Coordination Architectures

| Compound Type | Metal Ion | Key Feature | Research Application |

|---|---|---|---|

| Macrobicyclic Cage Complex | Iron(II) | Encapsulated metal ion shielded from external impacts. ineosopen.org | Building block for larger structures (metalloligand). researchgate.net |

| Tris-dioximate Clathrochelate | Iron(II) | Terminal groups can be functionalized (e.g., with -COOH). ineosopen.orgresearchgate.net | Molecular platforms for designing new functional compounds. ineosopen.org |

Advanced Applications in Analytical Chemistry and Sensing

This compound has a long-standing history as a reliable reagent in analytical chemistry, particularly for the gravimetric and spectrophotometric determination of metal ions like nickel (Ni) and palladium (Pd). mcmaster.ca Its high solubility in water and the ease of handling of its precipitates give it advantages over other dioximes. mcmaster.ca However, current research is focused on elevating its role from a simple precipitant to the core component of advanced chemical sensors.

The development of optical and electrochemical sensors based on this compound is a promising frontier. researchgate.net These sensors exploit the specific and sensitive color-forming or electrochemical reactions between this compound and target metal ions. For example, a method for the spectrophotometric determination of rhenium (Re) involves the formation of a stable, yellow-green rhenium-4-methylnioxime chelate after reduction of the metal ion. dtic.milosti.gov The resulting complex has a high molar extinction coefficient, indicating a very sensitive detection capability. dtic.mil

Modern sensing platforms aim to integrate this compound into systems that allow for real-time, selective, and highly sensitive detection of heavy and transition metal ions. 114.55.40mdpi.comnumberanalytics.com This can involve immobilizing the ligand on a solid support or incorporating it into a composite material that transduces the binding event into a measurable signal (e.g., a change in fluorescence, absorbance, or electrical current). researchgate.netnumberanalytics.comresearchgate.net The integration of optical and electrochemical techniques, known as spectroelectrochemistry, offers a powerful approach for such applications. researchgate.net The goal is to create robust and portable sensors for environmental monitoring, capable of detecting trace amounts of toxic metal ions in complex samples. mdpi.comresearchgate.net

Table 2: Research Findings in this compound-Based Analysis

| Analyte | Technique | Key Finding | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Nickel (Ni) | Gravimetric Analysis | Precipitate is easy to handle and does not creep; quantitative precipitation at pH 3.0. mcmaster.ca | Not Applicable |

| Palladium (Pd) | Gravimetric Analysis | Introduced as a reagent for gravimetric estimation. mcmaster.cadss.go.th | Not Applicable |

| Rhenium (Re) | Spectrophotometry | Forms a stable, soluble, yellow-green chelate with a maximum absorption at 436 mµ. dtic.milosti.gov | ~6.89 x 10⁴ L mol⁻¹ cm⁻¹ dtic.milosti.gov |

Integration with Materials Science for Functional Systems

The unique properties of this compound and its metal complexes are being harnessed for the creation of functional materials with specific applications. This research area bridges the gap between discrete molecular chemistry and solid-state materials science. researchgate.netcmu.ac.th

A key strategy involves integrating this compound-based clathrochelates into larger material systems. researchgate.net These cage complexes are not only stable but can also possess additional functions, such as fluorescence or specific electronic properties, depending on the encapsulated metal ion. researchgate.net By incorporating these clathrochelates as functional units into polymers or frameworks, scientists can design materials with built-in capabilities. For example, textiles can be functionalized by incorporating MOFs, which could be derived from this compound-based building blocks, to impart properties like flame retardancy or gas adsorption. mdpi.com

The solubility of this compound complexes is another critical property influencing their application in materials science. Studies have correlated the solubility and other thermodynamic properties of various metal-dioxime complexes, including nickel 4-methylnioxime, with their solid-state structures, such as the metal-metal bond lengths in their crystal lattices. researchgate.netosti.gov Understanding these structure-property relationships is crucial for designing materials where the controlled release or sequestration of metal ions is desired. For instance, the solubility product of nickel 4-methylnioxime has been measured, providing fundamental data (ΔF°, ΔH°, and ΔS°) for predicting its behavior in different environments. researchgate.net

Computational Chemistry in Predicting Novel this compound Reactivity and Properties

Computational chemistry provides powerful tools for understanding and predicting the behavior of this compound and its derivatives at the molecular level. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are used to model the electronic structure, stability, and spectroscopic properties of these compounds. researchgate.net

For related iron(II) cage complexes, computational studies have been used to analyze their electronic structure and interpret experimental data from UV-vis and MCD spectroscopy. researchgate.net Such calculations can predict how the molecule will absorb light and can help assign specific electronic transitions, providing a deeper understanding of the compound's properties. researchgate.net Similarly, computational analysis has been applied to nickel 4-methylnioxime complexes to understand their structure and bonding. researchgate.net

These predictive capabilities are invaluable for designing new functional systems. By modeling different variations of the this compound ligand or its metal complexes, researchers can screen potential candidates for specific applications before undertaking time-consuming synthesis. For example, computations can help predict which modifications to the this compound structure would enhance its binding affinity and selectivity for a particular metal ion, thereby guiding the development of more effective sensors. researchgate.net Furthermore, modeling can elucidate reaction mechanisms, such as the template condensation that forms clathrochelates, optimizing reaction conditions and yields. ineosopen.org As computational methods become more sophisticated, they will play an increasingly vital role in accelerating the discovery and design of novel this compound-based materials and molecules.

Q & A

Q. Basic Research Focus

- Methodological Answer :

Begin with a literature review to identify existing synthesis routes (e.g., nitroso intermediate reactions). Standardize reaction conditions (solvent, temperature, catalysts) and document deviations. Use HPLC for purity assessment (retention time matching) and NMR (¹H/¹³C) for structural confirmation. Include spectral data in supplementary materials, referencing known analogs for comparison . For reproducibility, provide step-by-step protocols with error margins (e.g., yield variability ±5%) and raw data in open-access repositories .

What strategies are recommended to resolve contradictions in reported biological activity data for this compound derivatives?

Q. Advanced Research Focus

- Methodological Answer :

Apply systematic discrepancy analysis:- Cross-validate assay conditions (e.g., cell lines, incubation times) across studies.

- Use meta-analysis tools to identify confounding variables (e.g., solvent polarity effects on solubility).

- Replicate conflicting experiments with controlled variables, reporting confidence intervals.

- Employ sensitivity analysis to quantify parameter impact (e.g., IC₅₀ variability). Reference contradictory findings in discussion sections, proposing hypotheses for divergence (e.g., stereochemical instability) .

How should researchers structure a literature review to identify knowledge gaps in this compound’s mechanism of action?

Q. Basic to Intermediate Focus

- Methodological Answer :

Use the PICO framework (Population/Intervention/Comparison/Outcome) to filter studies:- Population: Target enzymes/receptors (e.g., cytochrome P450 inhibition).

- Intervention: this compound concentration ranges.

- Comparison: Analogues (e.g., hydroxylamine derivatives).

- Outcome: Binding affinity/kinetic data.

Prioritize primary sources and use citation-tracking tools (e.g., Web of Science) to map seminal works. Tabulate unresolved questions (e.g., "Does this compound exhibit allosteric modulation?") .

What experimental controls are essential when studying this compound’s stability under varying pH and temperature conditions?

Q. Intermediate Research Focus

- Methodological Answer :

- Include negative controls (e.g., buffer-only samples) to rule out environmental degradation.

- Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring.

- Quantify degradation products via mass balance calculations (>95% recovery threshold).

- Report deviations from ICH guidelines (e.g., Q1A(R2)) if applicable. Store raw chromatograms in supplementary datasets .

How can computational modeling complement experimental studies of this compound’s reactivity?

Q. Advanced Research Focus

- Methodological Answer :

Integrate density functional theory (DFT) for mechanistic insights:- Optimize this compound’s geometry using B3LYP/6-31G* basis sets.

- Calculate activation energies for key reactions (e.g., tautomerization).

- Validate models against experimental kinetics (e.g., Arrhenius plots).

Use molecular docking to predict binding modes with biological targets, cross-referencing crystallographic data where available. Disclose software versions and parameters (e.g., Schrödinger Suite 2023) .

What ethical considerations are critical when designing in vivo studies involving this compound?

Q. Intermediate to Advanced Focus

- Methodological Answer :

- Justify sample sizes via power analysis to minimize animal use.

- Adhere to ARRIVE guidelines for reporting (e.g., randomization, blinding).

- Include toxicity thresholds from preliminary in vitro assays (e.g., LD₅₀).

- Obtain ethics committee approval, detailing euthanasia protocols and housing conditions. Reference institutional guidelines (e.g., NIH OACU) in methods sections .

How can researchers address inconsistencies in this compound’s spectroscopic data across publications?

Q. Intermediate Research Focus

- Methodological Answer :

- Create a standardized reference database (e.g., NMR shifts in DMSO-d₆ vs. CDCl₃).

- Perform interlaboratory comparisons using shared samples.

- Publish "correction factors" for instrumental variability (e.g., magnetic field strength).

- Use chemometrics (e.g., PCA) to cluster data outliers. Advocate for open-data policies to enhance transparency .

What statistical approaches are robust for analyzing dose-response relationships in this compound bioassays?

Q. Advanced Research Focus

- Methodological Answer :

- For continuous Use nonlinear regression (e.g., four-parameter logistic model) with bootstrapping (≥1000 iterations) to estimate EC₅₀/IC₅₀.

- For categorical outcomes: Apply Bayesian hierarchical models to handle small sample sizes.

- Report goodness-of-fit metrics (e.g., R²adjusted, AIC) and software (e.g., GraphPad Prism 10). Validate assumptions via residual plots .

How should researchers document synthetic by-products of this compound for regulatory compliance?

Q. Intermediate Focus

- Methodological Answer :

- Isolate by-products via preparative chromatography.

- Characterize structures using HRMS and 2D-NMR (e.g., COSY, HSQC).

- Quantify using response factors relative to the main product.

- Submit to public databases (e.g., PubChem) with synthesis metadata. Follow ICH M7 guidelines for mutagenicity assessment .

What cross-disciplinary methodologies can enhance this compound’s application in drug discovery?

Q. Advanced Focus

- Methodological Answer :

- Combine chemoinformatics (e.g., QSAR models) with systems biology (pathway analysis via KEGG).

- Use microfluidics for high-throughput screening of derivatives.

- Collaborate with material scientists to explore nanoformulations for bioavailability improvement. Cite precedents (e.g., nitro compounds in prodrug design) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.